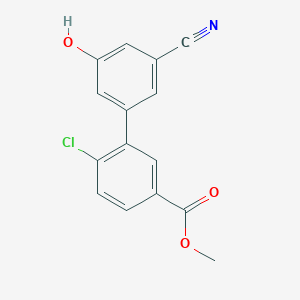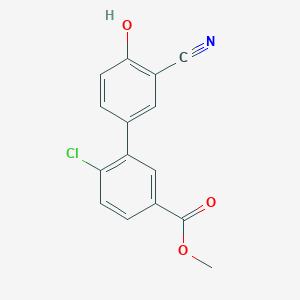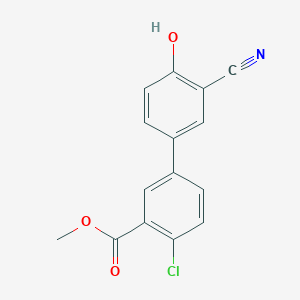
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95% (hereafter referred to as 5-CMC-95%) is a synthetic compound belonging to the class of phenols. It is used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in drug discovery, and in biochemical and physiological studies. 5-CMC-95% is a white crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 213-215°C. It has been used in various laboratory experiments due to its ability to be easily synthesized and its low cost.
Aplicaciones Científicas De Investigación
5-CMC-95% has a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as esters and amides, and in the synthesis of pharmaceuticals. It has also been used in drug discovery, as it can be used to investigate the activity of a drug candidate. In addition, 5-CMC-95% has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Mecanismo De Acción
The mechanism of action of 5-CMC-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition of enzymes prevents the metabolism of the drug and therefore increases its bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMC-95% are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 5-CMC-95% has been shown to reduce the toxicity of certain drugs and to reduce the risk of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-CMC-95% in laboratory experiments is its low cost and easy synthesis. Additionally, it is relatively safe to use and has a wide range of applications. However, there are some limitations to using 5-CMC-95% in laboratory experiments. For example, it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 5-CMC-95% is not fully understood, so it is difficult to predict its effects.
Direcciones Futuras
There are several potential future directions for the use of 5-CMC-95%. For example, further research could be conducted to explore the mechanism of action of 5-CMC-95% and to investigate its potential therapeutic applications. In addition, further research could be conducted to investigate the effects of 5-CMC-95% on drug metabolism and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the safety and efficacy of 5-CMC-95% in humans and animals.
Métodos De Síntesis
The synthesis of 5-CMC-95% is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenyl cyanide and a base, such as sodium hydroxide, to form a salt. The second step involves the reaction of the salt with an acid, such as hydrochloric acid, to form the desired 5-CMC-95%.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASHUDKEZNLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684984 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261918-56-2 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)




![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)



